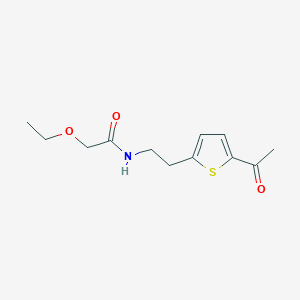

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with potential biological activities, such as opioid kappa agonists and anticancer properties. These studies involve the synthesis and analysis of acetamide compounds with different substituents, which can provide insights into the general behavior of similar compounds like the one .

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper outlines the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene. These methods typically involve multi-step reactions, purification, and characterization using techniques such as NMR and mass spectrometry .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides a detailed analysis of the crystal structure of an anticancer acetamide derivative, highlighting the importance of intermolecular hydrogen bonds and intramolecular interactions. Conformational analysis is also significant, as seen in paper , where the ability of compounds to adopt a specific conformation similar to a known kappa agonist was linked to their potency .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the nature of their substituents. While the papers do not directly discuss the reactivity of "this compound," they do provide examples of how structural modifications can affect the biological activity of acetamide compounds. For instance, the introduction of bromo, tert-butyl, and nitro groups was found to enhance the cytotoxic and anti-inflammatory activities of certain acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers do not provide specific data on the compound , but they do suggest that properties like crystal system, unit cell parameters, and the presence of specific functional groups can be characterized using techniques like IR spectroscopy and elemental analysis .

科学的研究の応用

Chemoselective Acetylation of 2-Aminophenol

The study by Magadum and Yadav (2018) explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process, catalyzed by immobilized lipase, highlights the potential of enzymatic reactions in achieving selective acetylation, which could be relevant for modifying similar compounds for pharmaceutical applications (Deepali B Magadum & G. Yadav, 2018).

Spatial Orientations of Amide Derivatives on Anion Coordination

Research by Kalita and Baruah (2010) investigates the spatial orientation of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, in anion coordination. This study provides insights into the structural configuration of amide derivatives in complex formations, which can be essential for the design of molecular sensors or catalysts (D. Kalita & J. Baruah, 2010).

Synthesis and Pharmacological Assessment of Acetamide Derivatives

The synthesis of novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities is detailed in a study by Rani et al. (2016). This research demonstrates the utility of acetamide derivatives in developing therapeutic agents, suggesting similar potential for "N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide" in drug development (P. Rani et al., 2016).

作用機序

Target of Action

Thiophene and indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and developing new useful derivatives .

Mode of Action

The exact mode of action would depend on the specific receptors that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” binds to. Generally, these compounds might alter the function of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Thiophene and indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its targets.

Result of Action

Thiophene and indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects.

特性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-3-16-8-12(15)13-7-6-10-4-5-11(17-10)9(2)14/h4-5H,3,6-8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFWOVHTLCWMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCC1=CC=C(S1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)

![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)